An In-depth Technical Guide to tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate: A Key Building Block for Kinase Inhibitors
An In-depth Technical Guide to tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate: A Key Building Block for Kinase Inhibitors
Introduction: Strategic Importance in Medicinal Chemistry
tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate has emerged as a crucial heterocyclic building block for drug discovery and development professionals. Its unique trifunctional architecture, comprising a reactive bromopyrimidine core, a conformationally constrained cyclopropylamine moiety, and a labile tert-butyloxycarbonyl (Boc) protecting group, offers a versatile platform for the synthesis of complex molecular scaffolds. This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, characterization data, and its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. The strategic placement of the bromine atom at the C5 position makes it an ideal handle for palladium-catalyzed cross-coupling reactions, while the N-cyclopropyl group often imparts favorable metabolic stability and binding interactions in the final active pharmaceutical ingredients (APIs).[1]
Molecular Structure and Physicochemical Properties
The structural features of tert-butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate are central to its utility. The electron-deficient pyrimidine ring, further activated by the bromine atom, predisposes the molecule to nucleophilic substitution and cross-coupling reactions. The Boc group serves as a reliable protecting group for the secondary amine, which can be efficiently removed under acidic conditions to allow for further derivatization.[2]
It is important to note that two closely related structures are sometimes referenced in chemical databases. This guide focuses on the N-cyclopropyl derivative, for which the CAS Number 827628-33-1 is most consistently cited by suppliers.[3]
Table 1: Physicochemical Properties of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate
| Property | Value | Source |
| CAS Number | 827628-33-1 | [3] |
| Molecular Formula | C₁₂H₁₆BrN₃O₂ | [4] |
| Molecular Weight | 314.18 g/mol | [3] |
| Monoisotopic Mass | 313.0426 Da | [4] |
| Predicted XlogP | 1.8 | [4] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Soluble in organic solvents such as DCM, THF, and ethyl acetate. | Inferred |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext];// Atom nodes N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br"]; N_cyclopropyl [label="N"]; C_cyclopropyl [label="CH"]; CH2_1 [label="CH₂"]; CH2_2 [label="CH₂"]; C_boc [label="C=O"]; O_boc [label="O"]; C_tertbutyl [label="C(CH₃)₃"];
// Edges for pyrimidine ring C2 -- N1 [len=1.5]; N1 -- C6 [len=1.5]; C6 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- N3 [len=1.5]; N3 -- C2 [len=1.5];
// Substituents C5 -- Br [len=1.5]; C2 -- N_cyclopropyl [len=1.5];
// Cyclopropyl group N_cyclopropyl -- C_cyclopropyl [len=1.5]; C_cyclopropyl -- CH2_1 [len=1.0]; C_cyclopropyl -- CH2_2 [len=1.0]; CH2_1 -- CH2_2 [len=1.0];
// Boc group N_cyclopropyl -- C_boc [len=1.5]; C_boc -- O_boc [len=1.5]; O_boc -- C_tertbutyl [len=1.5];
// Double bonds in pyrimidine ring edge [style=invis]; N1 -- C4; C5 -- C2; C6 -- N3; }
Caption: Molecular structure of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate.
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis logically proceeds from the commercially available precursor, 5-bromopyrimidin-2-amine. The first step involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to introduce the cyclopropyl group, followed by the protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O).
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of N-cyclopropyl-5-bromopyrimidin-2-amine
-
Rationale: This step introduces the key cyclopropyl moiety. A Buchwald-Hartwig amination is a robust choice for this transformation, offering high yields and good functional group tolerance. The choice of a bulky phosphine ligand is critical to facilitate the reductive elimination step for the sterically demanding secondary amine product.
-
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromopyrimidin-2-amine (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand such as XPhos (0.05 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene, followed by cyclopropylamine (1.5 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (2.0 eq.).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.
-
Step 2: Synthesis of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate
-
Rationale: The Boc group is installed to prevent side reactions at the nitrogen atom during subsequent coupling reactions and to modify the solubility of the molecule. Di-tert-butyl dicarbonate is the standard reagent for this transformation.[5][6]
-
Procedure:
-
Dissolve N-cyclopropyl-5-bromopyrimidin-2-amine (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a base such as triethylamine (1.5 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, which can be further purified by recrystallization or flash chromatography if necessary.
-
Characterization Data (Predicted)
Due to the absence of published experimental spectra for the title compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of its constituent fragments and data from structurally similar compounds.
Table 2: Predicted NMR Data for tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate (in CDCl₃)
| Data Type | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~8.7 (s, 2H) | Pyrimidine C4-H, C6-H |
| ~3.0-3.2 (m, 1H) | Cyclopropyl N-CH | |
| ~1.5 (s, 9H) | tert-Butyl (CH₃)₃ | |
| ~0.8-1.2 (m, 4H) | Cyclopropyl -CH₂-CH₂- | |
| ¹³C NMR | ~160 | Pyrimidine C2 |
| ~158 | Pyrimidine C4, C6 | |
| ~154 | Carbamate C=O | |
| ~115 | Pyrimidine C5-Br | |
| ~82 | tert-Butyl quaternary C | |
| ~35 | Cyclopropyl N-CH | |
| ~28 | tert-Butyl CH₃ | |
| ~10-15 | Cyclopropyl CH₂ |
Reactivity and Synthetic Applications
The primary utility of tert-butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C5-bromo position.
Suzuki-Miyaura Coupling
This reaction is a powerful tool for forming C-C bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents. The Boc-protected substrate is well-suited for these conditions, which typically involve a palladium catalyst, a phosphine ligand, and a base in a mixture of an organic solvent and water.
Caption: Suzuki-Miyaura coupling of the title compound.
Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds, introducing various amine functionalities at the C5 position. This is particularly relevant for synthesizing molecules that target the ATP-binding pocket of kinases, where hydrogen bonding with amine groups is often crucial for affinity.
Application in Drug Discovery: A Gateway to IRAK4 Inhibitors
The 2-amino-5-aryl pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design. Notably, derivatives of tert-butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate are key intermediates in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[7] IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a high-value target for treating autoimmune and inflammatory diseases, as well as certain types of cancers like B-cell lymphomas.[8][9]
The synthesis of an IRAK4 inhibitor, for example, would involve a Suzuki coupling of the title compound with a suitable arylboronic acid, followed by the deprotection of the Boc group under acidic conditions to liberate the N-cyclopropylamine for further functionalization or to serve as a key binding motif in the final molecule.
Safety and Handling
No specific safety data sheet (SDS) is available for tert-butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate. However, based on the known hazards of its precursor, 5-bromopyrimidin-2-amine, and other related brominated heterocyclic compounds, the following precautions should be taken:
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]
-
Toxicity: Assumed to be harmful if swallowed, and may cause skin and eye irritation.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate is a high-value, strategically designed building block for modern medicinal chemistry. Its well-defined reactive sites allow for sequential and controlled functionalization, providing a reliable pathway to complex molecular architectures. Its demonstrated utility in the synthesis of IRAK4 inhibitors underscores its importance for researchers and scientists engaged in the development of next-generation targeted therapies. This guide provides the foundational knowledge required to effectively handle, synthesize, and strategically deploy this versatile intermediate in drug discovery programs.
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